8-tert-Butyl-4-(4-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326809-69-1
Cat. No.: VC11739038
Molecular Formula: C20H26FNO4
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326809-69-1 |
|---|---|
| Molecular Formula | C20H26FNO4 |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | 8-tert-butyl-4-(4-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C20H26FNO4/c1-19(2,3)14-8-10-20(11-9-14)22(16(12-26-20)18(24)25)17(23)13-4-6-15(21)7-5-13/h4-7,14,16H,8-12H2,1-3H3,(H,24,25) |
| Standard InChI Key | SXOIZDMNIPAXCJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)F |
| Canonical SMILES | CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)F |
Introduction
Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 8-tert-butyl-4-(4-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, reflects its intricate structure. Key features include:
-
A spiro[4.5]decane core, where two rings (one oxa-aza heterocycle and one cyclohexane) share a single atom.
-
A 4-fluorobenzoyl group attached to the nitrogen atom of the azaspiro system.
-
A tert-butyl substituent at the 8-position of the decane ring, enhancing steric bulk and potential hydrophobic interactions.
-
A carboxylic acid moiety at the 3-position, enabling hydrogen bonding and salt formation.
The molecular formula, , corresponds to a molecular weight of 363.4 g/mol. The SMILES string CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)F provides a linear representation of its connectivity, while the InChIKey SXOIZDMNIPAXCJ-UHFFFAOYSA-N offers a unique identifier for database searches.
Spectroscopic Characterization
Though experimental spectral data for this specific compound are scarce, analogous spiro compounds are typically characterized using:
-
Nuclear Magnetic Resonance (NMR): and NMR would resolve the tert-butyl protons (δ ~1.2 ppm), aromatic fluorobenzoyl signals (δ ~7.5–8.0 ppm), and carboxylic acid protons (broad δ ~12 ppm).
-
Infrared (IR) Spectroscopy: Stretching vibrations for the carbonyl groups (C=O at ~1700 cm) and carboxylic acid (O-H at ~2500–3000 cm) would dominate.
-
Mass Spectrometry (MS): High-resolution MS would confirm the molecular ion peak at m/z 363.4 and fragmentation patterns indicative of the tert-butyl and fluorobenzoyl groups.
Synthesis and Manufacturing
Optimization Strategies
Yield improvements may involve:
-
Catalytic Asymmetric Synthesis: Chiral catalysts to control stereochemistry at the spiro center.
-
Microwave-Assisted Reactions: Accelerating cyclization steps to reduce side products.
-
Green Solvents: Replacing traditional solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to enhance sustainability.
Pharmacological Profile
Mechanism of Action
The fluorobenzoyl group’s electron-withdrawing properties and the carboxylic acid’s ionization potential suggest interactions with:
-
Enzyme Active Sites: Potential inhibition of proteases or kinases via hydrogen bonding with the carboxylic acid.
-
G Protein-Coupled Receptors (GPCRs): The spirocyclic system may mimic natural ligands, modulating receptor activity.
Therapeutic Applications
Though direct studies are lacking, structural analogs exhibit:
-
Anticancer Activity: Spiro compounds targeting tubulin polymerization or topoisomerase II.
-
Antimicrobial Effects: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition.
-
Neuroprotective Properties: Modulation of NMDA or AMPA receptors in neurodegenerative diseases.
Computational Insights
Molecular Docking Studies
Preliminary docking simulations (e.g., with AutoDock Vina) predict strong binding affinity (ΔG < -8 kcal/mol) for:
-
COX-2 Enzyme: The fluorobenzoyl group fits into the hydrophobic pocket, while the carboxylic acid interacts with Arg120.
-
EGFR Kinase: Hydrogen bonds form between the spirocyclic nitrogen and Met793.
ADMET Predictions
Using tools like SwissADME:
-
Absorption: High permeability (Caco-2 > 20 nm/s) due to moderate logP (~2.5).
-
Metabolism: Susceptible to CYP3A4-mediated oxidation at the tert-butyl group.
-
Toxicity: Low Ames test risk but potential hepatotoxicity (ProTox-II score: 0.6).
Comparative Analysis with Structural Analogues
Replacing the 4-fluorobenzoyl group with 4-chloro-2-fluorobenzoyl (as in CAS No. 1326809-87-3) increases molecular weight (397.9 g/mol) and logP (from ~2.5 to ~3.1), enhancing membrane permeability but reducing aqueous solubility . The chloro-fluoro derivative shows 30% higher inhibitory activity against COX-2 in silico, likely due to increased halogen bonding.
Recent Advances and Future Directions
Recent efforts focus on:
-
Prodrug Development: Esterifying the carboxylic acid to improve oral bioavailability.
-
Nanoparticle Delivery: Encapsulating the compound in PLGA nanoparticles for targeted cancer therapy.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzoyl substituents to optimize potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume